(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-diethoxyphenyl)methanone
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Description
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-diethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H23ClN2O3S and its molecular weight is 418.94. The purity is usually 95%.
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Biological Activity
The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-diethoxyphenyl)methanone, often referred to as a derivative of the imidazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C17H20ClN2O3S, with a molecular weight of approximately 364.87 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including K-562 (leukemia), MDA-MB-435 (melanoma), and HCT-116 (colon cancer).
- Cytotoxicity Results : The mean GI50 values were notably low, indicating high potency. For instance, one study reported a GI50 value of 0.67μM against the PC-3 prostate cancer cell line and 0.80μM against HCT-116 colon cancer cells .
Cell Line | GI50 Value (µM) |
---|---|
PC-3 (Prostate) | 0.67 |
HCT-116 (Colon) | 0.80 |
K-562 (Leukemia) | 0.87 |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : Studies indicate that the compound can induce programmed cell death in cancer cells, which is crucial for its therapeutic potential.
- Inhibition of Key Enzymes : The compound has shown inhibitory effects on various enzymes involved in cancer progression, such as EGFR and Src kinases .
- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in tumor growth and survival pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of related imidazole derivatives where the target compound displayed superior activity compared to standard chemotherapeutics like chlorambucil and bendamustine .
Study Findings:
- Cell Viability Assays : The compound demonstrated significantly lower IC50 values than traditional treatments.
- Selectivity : It showed selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-26-18-10-7-16(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMIKZCGQSAXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.